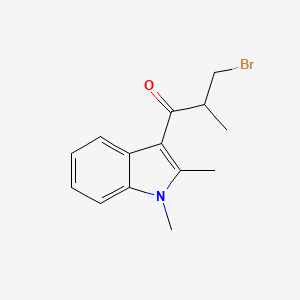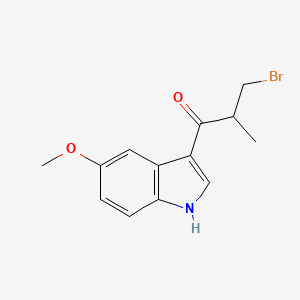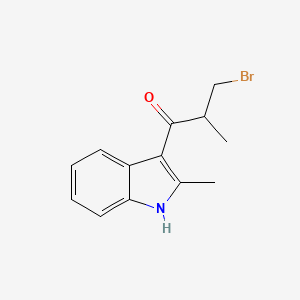
3-bromo-1-(1H-indol-3-yl)-2-methylpropan-1-one
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a one-pot, three-component Fischer indolization–indole N-alkylation sequence . The process is rapid (total reaction time under 30 minutes), operationally straightforward, and generally high yielding. Key components include aryl hydrazines, ketones, and alkyl halides. The resulting product is a densely substituted indole.
Molecular Structure Analysis
The compound features an indole core (a bicyclic aromatic heterocycle) with a bromine substituent at position 3. The methyl group is attached to the α-carbon of the ketone. The indole ring contributes to its biological significance and versatility in drug discovery .
Scientific Research Applications
Synthesis and Chemical Reactions
- 3-Bromo-1-(1H-Indol-3-yl)-2-methylpropan-1-one and similar compounds can undergo reactions with primary amines to produce amides, which can be further processed into β-substituted tryptamines or indole-3-acetic acids. This process involves a pseudo-Favorskii mechanism (Sanchez & Parcell, 1990).
Halocyclization and Molecular Characterization
- Halocyclization reactions of related indole compounds with bromine and iodine have been studied, leading to the formation of halomethyl derivatives. These derivatives are characterized using techniques like 1H NMR and X-ray analysis (Rybakova, Kim, & Sharutin, 2016).
Polymer Synthesis
- 3-Bromo-1-(1H-Indol-3-yl)-2-methylpropan-1-one has applications in the synthesis of bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomers. These monomers are useful in creating polymers with protected amino side groups, which can then be transformed into polymers with free amino groups (Ritter, Tabatabai, & Herrmann, 2016).
Structural Analysis of Indole Derivatives
- The structural analysis of various indole derivatives, including 3-bromopropyl and 3-hydroxypropyl substituted indoles, has been conducted. Such studies reveal insights into the conformation and bond distances of these molecules (Garcia, Billodeaux, & Fronczek, 1999).
Synthesis of N-methylmaleimide Derivatives
- The compound has been utilized in synthesizing 2-Bromo-3-(1H-indol-3-yl)-N-methylmaleimide, an intermediate in various chemical syntheses. The process involves bromination, methylation, and reaction with indolyl magnesium bromide (Zhao Sheng-yin, 2008).
Hirshfeld Surface Analysis
- In the field of molecular structure, the Hirshfeld surface analysis has been applied to derivatives of 3-bromo-1-(1H-indol-3-yl)-2-methylpropan-1-one. This technique helps in understanding the intermolecular interactions and structural stability of such compounds (Barakat et al., 2017).
properties
IUPAC Name |
3-bromo-1-(1H-indol-3-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-8(6-13)12(15)10-7-14-11-5-3-2-4-9(10)11/h2-5,7-8,14H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWUXTPDINXFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-(1H-indol-3-yl)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




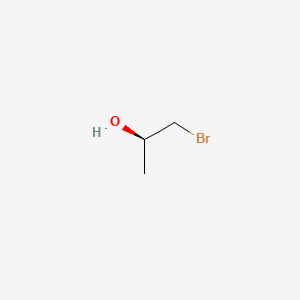

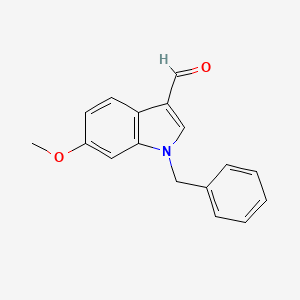
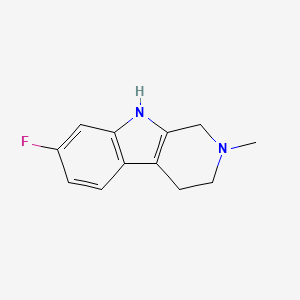

![ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B3082743.png)
![methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate](/img/structure/B3082754.png)

